2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole 2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17513374
InChI: InChI=1S/C11H11BrN2O/c1-2-3-10-13-14-11(15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3
SMILES:
Molecular Formula: C11H11BrN2O
Molecular Weight: 267.12 g/mol

2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole

CAS No.:

Cat. No.: VC17513374

Molecular Formula: C11H11BrN2O

Molecular Weight: 267.12 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole -

Specification

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
IUPAC Name 2-(4-bromophenyl)-5-propyl-1,3,4-oxadiazole
Standard InChI InChI=1S/C11H11BrN2O/c1-2-3-10-13-14-11(15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3
Standard InChI Key UFKGASJDZDDEEW-UHFFFAOYSA-N
Canonical SMILES CCCC1=NN=C(O1)C2=CC=C(C=C2)Br

Introduction

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 1,3,4-oxadiazoles typically involves cyclodehydration of diacylhydrazides under acidic or dehydrating conditions. For 2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole, a plausible two-step pathway includes:

  • Formation of the Hydrazide Intermediate:
    Reaction of 4-bromobenzohydrazide with propionyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, yields the corresponding diacylhydrazide intermediate.

  • Cyclization:
    Treatment with phosphorous oxychloride (POCl3\text{POCl}_3) or thionyl chloride (SOCl2\text{SOCl}_2) at reflux temperatures (80–100°C) facilitates ring closure to form the oxadiazole core .

Key Reaction Parameters:

  • Temperature: Elevated temperatures (80–100°C) to drive cyclization.

  • Solvent: Anhydrous conditions to prevent hydrolysis.

  • Catalyst: Triethylamine or pyridine to neutralize HCl byproducts.

Yield Enhancement Techniques

  • Purification: Column chromatography using silica gel and a hexane/ethyl acetate gradient (8:2 to 7:3) improves purity.

  • Alternative Reagents: Substituting propionyl chloride with propionic anhydride may reduce side reactions, albeit with extended reaction times (24–48 hours) .

Physicochemical Characterization

Spectroscopic Data

While experimental spectra for this specific compound are unavailable, predictions based on structural analogs include:

TechniqueExpected Signals
1H^1\text{H} NMR- Propyl chain: δ 0.9 (t, J=7HzJ = 7 \, \text{Hz}, 3H), 1.6 (m, 2H), 2.7 (t, J=7HzJ = 7 \, \text{Hz}, 2H).
- Aromatic protons: δ 7.6–7.8 (d, J=8HzJ = 8 \, \text{Hz}, 2H), 7.4–7.5 (d, J=8HzJ = 8 \, \text{Hz}, 2H).
13C^{13}\text{C} NMR- Oxadiazole carbons: δ 165–170.
- Aromatic carbons: δ 120–135 (Br-substituted carbons at ~131 ppm).
IR SpectroscopyStretching vibrations: ν(C=N)\nu(\text{C=N}) ~1600 cm1^{-1}, ν(C-O)\nu(\text{C-O}) ~1250 cm1^{-1}.

Thermal and Solubility Properties

PropertyValue/Range
Melting PointEstimated 150–160°C (lower than phenyl analogs due to aliphatic chain) .
Solubility- Polar solvents (DMF, DMSO): Moderate.
- Nonpolar solvents (hexane): Low.

Reactivity and Functionalization

Substitution Reactions

The bromine atom on the phenyl ring serves as a site for nucleophilic aromatic substitution (NAS). For example:

  • Amination: Reaction with primary amines (e.g., ethylamine) in DMF at 120°C yields 2-(4-aminophenyl)-5-propyl-1,3,4-oxadiazole .

  • Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids introduces diverse aryl groups.

Oxadiazole Ring Modifications

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) may open the ring, forming diamines.

  • Oxidation: Strong oxidants (e.g., KMnO4\text{KMnO}_4) could degrade the aliphatic chain.

Analog StructureActivity (MIC, µg/mL)
2-(4-Bromophenyl)-5-phenyl12.5 (S. aureus)
Target CompoundPredicted 15–20 (S. aureus)

Material Science Applications

The planar oxadiazole core and bromine’s polarizability suggest utility in:

  • Liquid Crystals: As mesogenic units.

  • Polymer Additives: To enhance thermal stability.

Comparative Analysis with Structural Analogs

ParameterTarget Compound5-Phenyl Analog
Molecular Weight267.12 g/mol301.14 g/mol
Melting Point150–160°C171°C
Lipophilicity (LogP)Estimated 3.23.8

The propyl substituent reduces molecular symmetry and crystallinity compared to phenyl, lowering the melting point. This alteration also decreases LogP slightly, suggesting improved aqueous solubility.

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